5-(2-Pyridylmethylidene)hexahydropyrimidine-2,4,6-trione
Description
5-(2-Pyridylmethylidene)hexahydropyrimidine-2,4,6-trione is a barbiturate-derived compound featuring a pyridine substituent at the 5-position of the hexahydropyrimidine-trione core. This structure combines the hydrogen-bonding capacity of the trione moiety with the aromatic and basic properties of the pyridine ring, making it a candidate for diverse applications, including medicinal chemistry and materials science.
Properties
CAS No. |
68160-61-2 |
|---|---|
Molecular Formula |
C10H7N3O3 |
Molecular Weight |
217.18 g/mol |
IUPAC Name |
5-(pyridin-2-ylmethylidene)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H7N3O3/c14-8-7(9(15)13-10(16)12-8)5-6-3-1-2-4-11-6/h1-5H,(H2,12,13,14,15,16) |
InChI Key |
XOWWEYYMXKVOOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C=C2C(=O)NC(=O)NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyridin-2-ylmethylidene)-1,3-diazinane-2,4,6-trione typically involves the condensation of pyridine-2-carbaldehyde with barbituric acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(pyridin-2-ylmethylidene)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the diazinane core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives.
Scientific Research Applications
5-(pyridin-2-ylmethylidene)-1,3-diazinane-2,4,6-trione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(pyridin-2-ylmethylidene)-1,3-diazinane-2,4,6-trione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
The following analysis compares 5-(2-Pyridylmethylidene)hexahydropyrimidine-2,4,6-trione with structurally related pyrimidine-2,4,6-trione derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Structural Features and Substituent Effects
Key Observations :
- Bulky substituents (e.g., diphenethyl in Compound 37) enhance lipophilicity but may reduce solubility .
- Hydroxyl or methoxy groups (e.g., in 4-hydroxybenzylidene derivatives) improve water solubility and hydrogen-bonding capacity, critical for biocidal coatings .
Physicochemical Properties
Key Observations :
- The pyridyl group likely reduces logP compared to alkylated derivatives (e.g., Compound 37 or Secobarbital), balancing lipophilicity and polarity.
- Hydroxyl-containing derivatives exhibit lower logP values, aligning with their enhanced solubility .
Key Observations :
- The pyridyl group may confer unique bioactivity, such as binding to enzymatic active sites (e.g., kinases) via π-π interactions or metal coordination.
- Compound 37’s low potency (EC50 >32 μM) suggests that bulky substituents may hinder target engagement .
- Secobarbital’s clinical use highlights the importance of alkyl substituents in CNS drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
